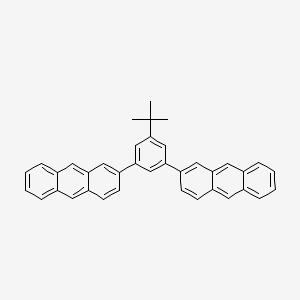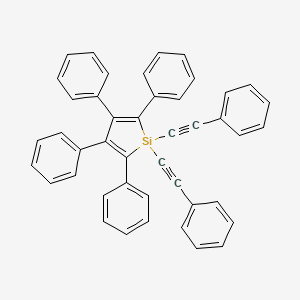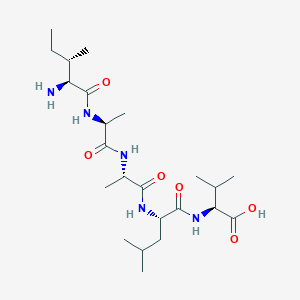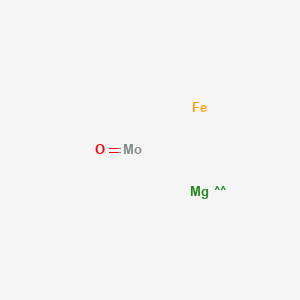
2,2'-(5-tert-Butyl-1,3-phenylene)dianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(2-anthryl)-5-tert-butylbenzene is an organic compound that belongs to the class of bichromophoric systems. These systems are characterized by the presence of two chromophoric groups within the same molecule, which can interact with each other in various ways. The compound is of interest due to its unique photophysical and photochemical properties, which make it useful in a variety of scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(2-anthryl)-5-tert-butylbenzene typically involves the coupling of anthracene derivatives with a benzene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
These include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(2-anthryl)-5-tert-butylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of 1,3-Di(2-anthryl)-5-tert-butylbenzene.
Applications De Recherche Scientifique
1,3-Di(2-anthryl)-5-tert-butylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bichromophoric interactions and energy transfer processes.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 1,3-Di(2-anthryl)-5-tert-butylbenzene involves its ability to absorb light and undergo photochemical reactions. Upon excitation by ultraviolet or visible light, the compound can form excited states that participate in energy transfer and electron transfer processes. These interactions are facilitated by the bichromophoric nature of the molecule, which allows for efficient energy migration between the anthracene units .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(9-anthryl)propane: Another bichromophoric system with similar photophysical properties.
1,3-Di(1-naphthyl)propane: A related compound with naphthalene units instead of anthracene.
1,3-Di(2-anthryl)propane: A positional isomer with different spatial arrangement of anthracene units.
Uniqueness
1,3-Di(2-anthryl)-5-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the photophysical properties of the compound. This structural feature distinguishes it from other similar bichromophoric systems and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
560107-58-6 |
|---|---|
Formule moléculaire |
C38H30 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
2-(3-anthracen-2-yl-5-tert-butylphenyl)anthracene |
InChI |
InChI=1S/C38H30/c1-38(2,3)37-23-35(31-14-12-29-16-25-8-4-6-10-27(25)18-33(29)20-31)22-36(24-37)32-15-13-30-17-26-9-5-7-11-28(26)19-34(30)21-32/h4-24H,1-3H3 |
Clé InChI |
BGGVSDWNLHOBFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)

![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)

![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)





